5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione typically involves a multi-step process. One common method involves the reaction of cyclohexane-1,3-dione with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole derivative with similar reactivity.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: A precursor in the synthesis of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione.
Cyclohexane-1,3-dione: A key starting material in the synthesis.
Uniqueness
This compound is unique due to its combination of the triazole ring and cyclohexane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(1-methyltriazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H11N3O2/c1-12-5-9(10-11-12)6-2-7(13)4-8(14)3-6/h5-6H,2-4H2,1H3 |
InChI Key |
YVSLUZHBCGFIKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.